molecular formula C9H14 B13815535 Bicyclo(4.2.1)non-1(8)-ene CAS No. 23057-35-4

Bicyclo(4.2.1)non-1(8)-ene

Katalognummer: B13815535
CAS-Nummer: 23057-35-4
Molekulargewicht: 122.21 g/mol
InChI-Schlüssel: NCQNMEMRZWQKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(421)non-1(8)-ene is a bicyclic compound characterized by its unique structure, which includes two fused rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(4.2.1)non-1(8)-ene typically involves cycloaddition reactions. One common method is the [6π + 2π] cycloaddition of hexyn-1 and 4-pentynenitrile to 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane, zinc, and zinc iodide . This method allows for the efficient production of functionally substituted this compound derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve the use of continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo(4.2.1)non-1(8)-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted bicyclo(4.2.1)nonane derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Bicyclo(4.2.1)non-1(8)-ene and its derivatives have several applications in scientific research:

Wirkmechanismus

The mechanism of action of bicyclo(4.2.1)non-1(8)-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets through its unique three-dimensional structure, which allows for specific binding interactions. The molecular pathways involved would vary based on the functional groups attached to the bicyclic core.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo(3.3.1)nonane: Another bicyclic compound with a different ring fusion pattern.

    Bicyclo(2.2.1)heptane: Known for its use in various synthetic applications.

Uniqueness

Bicyclo(4.2.1)non-1(8)-ene is unique due to its specific ring structure, which provides distinct chemical reactivity and potential for functionalization compared to other bicyclic compounds .

Eigenschaften

CAS-Nummer

23057-35-4

Molekularformel

C9H14

Molekulargewicht

122.21 g/mol

IUPAC-Name

bicyclo[4.2.1]non-1(8)-ene

InChI

InChI=1S/C9H14/c1-2-4-9-6-5-8(3-1)7-9/h5,9H,1-4,6-7H2

InChI-Schlüssel

NCQNMEMRZWQKGX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=CCC(C1)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.